Cas no 6935-60-0 (1,3-Propanediamine,N1-butyl-)

1,3-Propanediamine,N1-butyl- 化学的及び物理的性質

名前と識別子

-

- 1,3-Propanediamine,N1-butyl-

- N-butyl-1,3-diaminopropane

- N'-butylpropane-1,3-diamine

- 1-Amino-3-butylamino-propan

- 3-aminopropyl-butyl-amine

- 3-Butylamino-propylamin

- N-Bdap

- N-Butyl-1,3-propanediamine

- N-Butyl-propandiyldiamin

- N-butyl-propanediyldiamine

- 6935-60-0

- NSC31395

- N1-Butylpropane-1,3-diamine

- SCHEMBL197913

- 1,3-Propanediamine, N-butyl-

- NSC-31395

- NSC 31395

- DTXSID70219389

-

- インチ: InChI=1S/C7H18N2/c1-2-3-6-9-7-4-5-8/h9H,2-8H2,1H3

- InChIKey: MIFWXJNZWLWCGL-UHFFFAOYSA-N

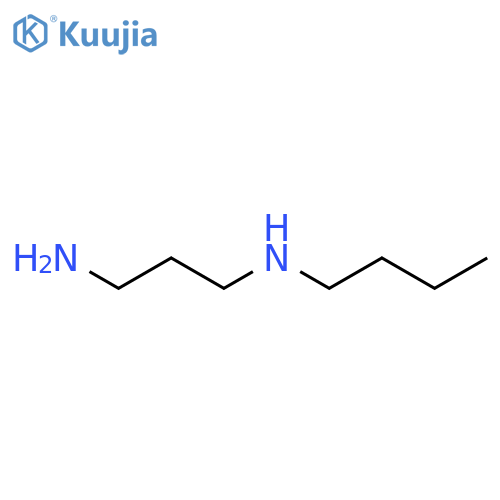

- ほほえんだ: CCCCNCCCN

計算された属性

- せいみつぶんしりょう: 130.14700

- どういたいしつりょう: 130.146999

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 6

- 複雑さ: 46.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 38

じっけんとくせい

- PSA: 38.05000

- LogP: 1.81610

1,3-Propanediamine,N1-butyl- セキュリティ情報

1,3-Propanediamine,N1-butyl- 税関データ

- 税関コード:2921290000

- 税関データ:

中国税関コード:

2921290000概要:

2921290000.他の無環ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2921290000種の他の無環ポリアミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

1,3-Propanediamine,N1-butyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1241103-25g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 25g |

$1675 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1241103-1g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 1g |

$325 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1241103-5g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 5g |

$660 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1241103-250mg |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 250mg |

$430 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1241103-25g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 25g |

$2995 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1241103-1g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 1g |

$860 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1241103-250mg |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 250mg |

$430 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1241103-25g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 25g |

$2995 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1241103-5g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 5g |

$1440 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1241103-1g |

1,3-Propanediamine,N1-butyl- |

6935-60-0 | 99% | 1g |

$860 | 2025-03-01 |

1,3-Propanediamine,N1-butyl- 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

1,3-Propanediamine,N1-butyl-に関する追加情報

Professional Introduction to 1,3-Propanediamine,N1-butyl- (CAS No. 6935-60-0)

1,3-Propanediamine,N1-butyl- is a significant compound in the field of chemical and pharmaceutical research, widely recognized for its versatile applications in synthesis and bioactive molecule development. With the CAS number 6935-60-0, this diamine derivative has garnered attention due to its structural uniqueness and potential in various biochemical pathways. This introduction delves into the compound’s properties, synthesis methods, and recent advancements in its application within the pharmaceutical industry.

The molecular structure of 1,3-propanediamine,N1-butyl- consists of a butyl-substituted primary amine group attached to a propyl chain with another amine terminal. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the formation of polyamides, polyurethanes, and other polymer precursors. The presence of two amine functionalities allows for extensive chemical modifications, enabling the creation of complex molecular architectures essential for drug design and material science.

In recent years, 1,3-propanediamine,N1-butyl- has been explored for its role in the development of novel therapeutic agents. Its ability to act as a precursor for heterocyclic compounds has opened new avenues in medicinal chemistry. For instance, researchers have utilized this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The butyl group enhances lipophilicity, which is a critical factor in drug bioavailability, making this diamine derivative particularly interesting for oral and topical formulations.

One of the most compelling aspects of 1,3-propanediamine,N1-butyl- is its utility in peptide mimetics and peptidomimetic drug development. The flexibility provided by the butyl side chain allows for conformational diversity, enabling the design of molecules that can mimic natural peptides while avoiding their drawbacks such as enzymatic degradation. Recent studies have demonstrated its effectiveness in creating stable analogs of bioactive peptides with enhanced pharmacokinetic profiles.

The synthesis of 1,3-propanediamine,N1-butyl- typically involves the butylation of 1,3-propanediamine using appropriate alkylating agents under controlled conditions. Advances in catalytic methods have improved yield and purity, making large-scale production more feasible. Additionally, green chemistry approaches have been adopted to minimize waste and energy consumption during synthesis, aligning with sustainable manufacturing practices.

From a pharmaceutical perspective, 1,3-propanediamine,N1-butyl- has shown promise in targeted drug delivery systems. Its ability to form stable complexes with hydrophobic drugs enhances their solubility and improves cellular uptake. Nanotechnology-based delivery platforms incorporating this compound have been investigated for treating diseases such as cancer and neurodegenerative disorders. The butyl group’s interaction with lipid bilayers facilitates efficient penetration across biological membranes, increasing therapeutic efficacy.

Recent breakthroughs in computational chemistry have further highlighted the potential of 1,3-propanediamine,N1-butyl- as a scaffold for drug discovery. Molecular modeling studies indicate that its structure can be modified to target specific enzymes or receptors involved in disease pathways. By leveraging artificial intelligence-driven design algorithms, researchers can predict optimal modifications to enhance binding affinity and selectivity. This synergy between experimental chemistry and computational methods accelerates the development pipeline for new therapeutics.

The compound’s role extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agriculture, derivatives of 1,3-propanediamine,N1-butyl- have been explored as plant growth regulators due to their ability to modulate hormone activity. In industrial applications, it serves as a crosslinking agent in resins and adhesives where its amine groups contribute to strong bonding properties.

Evaluation of 1,3-propanediamine,N1-butyl- safety profiles indicates moderate toxicity upon acute exposure but exhibits low chronic hazards when handled properly. Standard laboratory protocols recommend personal protective equipment (PPE) such as gloves and goggles during handling due to potential skin irritation or respiratory effects at high concentrations. Proper ventilation ensures safe working conditions while minimizing exposure risks.

The future prospects for 1,3-propanediamine,N1-butyl- are promising as research continues to uncover new applications. Collaborative efforts between academia and industry are expected to drive innovation through interdisciplinary approaches combining synthetic chemistry with biological evaluation systems (BES). As regulatory frameworks evolve towards recognizing novel chemical entities more efficiently than ever before, this compound stands poised at forefront scientific exploration.

6935-60-0 (1,3-Propanediamine,N1-butyl-) 関連製品

- 4317-79-7(N-tetradecylpropane-1,3-diamine)

- 71-44-3(Spermine)

- 68956-56-9(dipentene fluka spec. purified fraction of terpene hydrocarb)

- 13360-63-9(N-Ethyl-n-butylamine)

- 5538-95-4(N1-Dodecylpropane-1,3-diamine)

- 124-20-9(Spermidine)

- 20193-21-9(N-Propylbutylamine)

- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)

- 1804894-97-0(Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate)

- 31098-39-2(4-aminobutane-1-thiol hydrochloride)